N-(2,5-difluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-(2,5-difluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C18H14F2N4O3 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.10339665 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Compounds with complex heterocyclic structures, including those related to the query compound, have been extensively explored for their potential therapeutic applications. For instance, indazole derivatives , which share a common motif with pyrazole-containing compounds, have been reviewed for their therapeutic applications, including anticancer and anti-inflammatory activities, as well as their role in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). This highlights the broader interest in nitrogen-containing heterocycles in drug discovery and development.
Optoelectronic Materials
The integration of heterocyclic fragments such as quinazoline and pyrimidine into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials . These compounds are valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This underscores the versatility of heterocyclic compounds in the development of advanced materials for electronic and photonic applications.
Environmental Chemistry
In environmental chemistry, the phase behavior of ionic liquids with various solutes has been explored for potential applications in separation processes and as alternative solvents for aromatic compounds. Studies have examined the liquid-liquid and solid-liquid phase behavior of imidazolium- and phosphonium-based ionic liquids with diverse aliphatic and aromatic solutes, showing the potential of these systems in environmental remediation and green chemistry applications (Visak et al., 2014).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3/c1-11-8-17(24(26)27)22-23(11)10-12-4-2-3-5-14(12)18(25)21-16-9-13(19)6-7-15(16)20/h2-9H,10H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRYIQCBJJEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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